2-(4-Aminophenyl)propanoate

Description

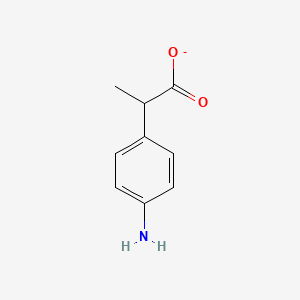

2-(4-Aminophenyl)propanoate, specifically methyl this compound (CAS: 492445-74-6), is an ester derivative of propanoic acid featuring a 4-aminophenyl substituent at the α-carbon. It is also known as methyl α-methyl-4-aminophenylacetate and is identified by synonyms such as METHYL-2-(4-AMINOPHENYL)PROPANOATE (MDL: MFCD07787436) .

Properties

Molecular Formula |

C9H10NO2- |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

2-(4-aminophenyl)propanoate |

InChI |

InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12)/p-1 |

InChI Key |

WOMVICAMAQURRN-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ester Group Variations

The nature of the ester group significantly influences physicochemical properties such as lipophilicity, solubility, and metabolic stability:

Key Findings :

- Methyl esters (e.g., methyl this compound) are preferred in prodrug synthesis due to their balance of lipophilicity and hydrolytic susceptibility .

- tert-Butyl esters exhibit lower yields (70% vs. 87–92% for hydroxyl-substituted analogs), likely due to steric challenges during synthesis .

Substituent Position and Functional Group Effects

The position of the amino group and alternative functional groups impact electronic properties and bioactivity:

Positional Isomerism

- 4-Aminophenyl vs. 3-Aminophenyl: tert-Butyl this compound (CAS: 595570-58-4) shows distinct NMR profiles compared to its 3-aminophenyl analog (CAS: 183180-55-4), with para-substitution favoring stronger π-π interactions in biological systems . Methyl 3-(4-aminophenyl)propanoate (CAS: 35418-07-6) is a positional isomer with the amino group at the β-carbon, altering metabolic pathways compared to α-substituted derivatives .

Functional Group Replacements

- Hydroxyl vs. Amino Groups: Hydroxyl-substituted analogs (e.g., tert-butyl 2-(4-hydroxyphenyl)propanoate) achieve higher yields (92%) than amino derivatives, suggesting easier synthesis or purification . Nitro-to-Amino Reduction: Reduction of nitro precursors (e.g., (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate) to amino derivatives introduces chirality, critical for enantioselective drug activity .

Stereochemical Considerations

- Stereoisomers: Compounds like (S)-methyl 3-(4-aminophenyl)-2-phthalimidopropanoate (CAS: 97338-03-9) highlight the role of chirality in peptidomimetic design. The S-configuration enhances binding specificity in thiazole-containing antimycobacterial agents .

Prodrug and Pharmacological Profiles

- Ester Chain Length: Shorter esters (methyl > propyl) in ketoprofen prodrugs demonstrate superior activity, suggesting that methyl this compound may offer advantages in drug delivery .

- Thiazole Hybrids: Derivatives like (S)-2-amino-3-(4-(((4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid leverage the amino group for antimycobacterial activity, emphasizing the pharmacophore’s versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.